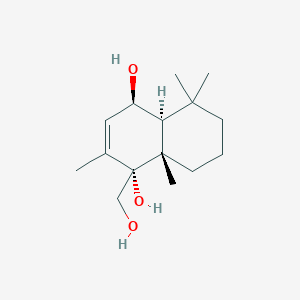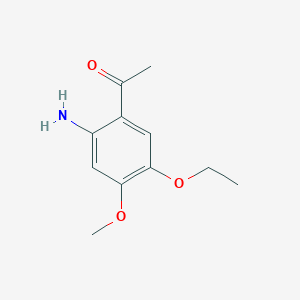![molecular formula C19H23NS B161279 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine CAS No. 1886-45-9](/img/structure/B161279.png)
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a member of the dibenzothiepin class of compounds, which are known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine typically involves the reaction of dibenzothiepin derivatives with appropriate amines under controlled conditions. One common method involves the reaction of dibenzothiepin with N,N-dimethylpropanamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures that the final product meets the required quality standards.
化学反応の分析
Types of Reactions: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted dibenzothiepin derivatives.
科学的研究の応用
Biology: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine and its derivatives have been studied for their biological activities, including antimicrobial and antifungal properties.
Medicine: this compound has shown promise in the development of new therapeutic agents for the treatment of neurological disorders and other medical conditions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction leads to changes in neuronal signaling and can result in various pharmacological effects. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is believed to influence pathways related to mood regulation and cognitive function.
類似化合物との比較
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine can be compared with other dibenzothiepin derivatives, such as:
Dibenzothiepin: The parent compound, which serves as the backbone for this compound and other derivatives.
Dibenzothiepin sulfoxide: An oxidized form of dibenzothiepin with different pharmacological properties.
Dibenzothiepin sulfone: Another oxidized derivative with unique chemical and biological activities.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets
特性
CAS番号 |
1886-45-9 |
|---|---|
分子式 |
C19H23NS |
分子量 |
297.5 g/mol |
IUPAC名 |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3 |
InChIキー |
UTAPTDWKRLVUMP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
正規SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















